molecular formula C12H9ClN2O2 B8711799 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyrimidine

2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyrimidine

Cat. No. B8711799
M. Wt: 248.66 g/mol
InChI Key: UERZIVAQVSUXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyrimidine is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyrimidine

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 3-(2-chloropyrimidin-5-yl)benzoate

InChI

InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-3-8(5-9)10-6-14-12(13)15-7-10/h2-7H,1H3

InChI Key

UERZIVAQVSUXQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2 ml of N,N-dimethylformamide deaerated with argon for 10 minutes, 213 mg (1.10 mmol) of 5-bromo-2-chloropyrimidine, 181 mg (1.05 mmol) of 3-(methoxycarbonyl)phenylboronic acid, 315 mg (2.97 mmol) of sodium carbonate and 22.4 mg (0.100 mmol) of palladium acetate were added, and the mixture was stirred at 110° C. for 3 hours. After completion of the reaction, the reaction solution was poured into water and extracted with toluene three times. The obtained organic phases were combined, washed with saturated sodium chloride aqueous solution, dried with magnesium sulfate and then filtered, and the solvent was distilled off under reduced pressure. The obtained residue was subjected to silica gel column chromatography [n-hexane/ethyl acetate=92/8-76/24 (V/V)] and the fraction including the desired compound was concentrated under reduced pressure to provide 74 mg of the title compound as a white solid (yield: 28%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two
Quantity
181 mg
Type
reactant
Reaction Step Two
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
22.4 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Synthesis routes and methods II

Procedure details

To a solution of 1.93 g (10.0 mmol) of 2-chloro-5-bromopyrimidine in 30 ml of toluene, 4.12 g (30.0 mmol) of potassium carbonate, 1.89 g (10.5 mmol) of 3-(methoxycarbonyl)phenylboronic acid and 1.0 g (0.87 mmol) of tetrakis(triphenyl phosphine)palladium (0) were added, and the reaction solution was stirred at 110° C. for 10.5 hours. After completion of the reaction, the reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with water and saturated sodium chloride aqueous solution in order and dried with anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The obtained residue was subjected to silica gel column chromatography [n-hexane/ethyl acetate=95/5-0/100 (V/V)] and the fraction including the desired compound was concentrated under reduced pressure to provide 0.37 g of the title compound as a yellow solid (yield: 14%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl phosphine)palladium (0)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
14%

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